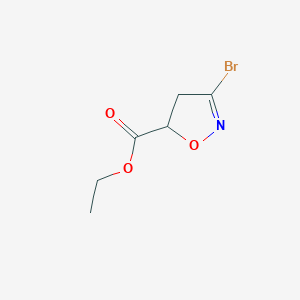

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBIKTVOBKHIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735595 | |

| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823787-15-1 | |

| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

The core approach involves brominating a precursor 4,5-dihydroisoxazole compound at the 3-position to introduce the bromine atom, followed by esterification at the 5-position to yield the target compound.

Key Steps

- Preparation of the dihydroisoxazole core: Typically synthesized via cyclization of appropriate hydroxylamine derivatives with α,β-unsaturated carbonyl compounds or related precursors.

- Bromination at the 3-position: Conducted using halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like dichloromethane (DCM). The reaction is usually performed under controlled temperature conditions to avoid polybromination.

- Esterification at the 5-position: Achieved by reacting the brominated intermediate with ethyl alcohol derivatives under acidic or basic catalysis, often using coupling agents like EDCI or DCC.

Research Findings & Data

- A study reports the use of NBS in DCM at 0°C to selectively brominate the 3-position, followed by esterification with ethanol in the presence of catalytic DMAP, yielding the desired ethyl ester with high selectivity.

- The reaction conditions are optimized to prevent over-bromination and side reactions, with yields reported around 70-85%.

Data Table: Bromination and Esterification Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS | DCM | 0°C | 2-4 hours | 75-85 | Selective at 3-position |

| Esterification | Ethanol, EDCI | DCM | Room temp | 12-24 hours | 70-80 | Catalyzed by DMAP |

Synthesis via Cyclization of Hydroxylamine Derivatives

Method Overview

An alternative route involves synthesizing the dihydroisoxazole ring through cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification.

Key Steps

- Preparation of hydroxylamine precursor: Derived from nitriles or esters through reduction or substitution.

- Cyclization to dihydroisoxazole: Using agents like acetic acid or other acids under reflux to promote ring closure.

- Bromination at the 3-position: Using NBS or Br₂, similar to the method above.

- Esterification at the 5-position: Via reaction with ethyl alcohol derivatives under suitable conditions.

Research Findings & Data

- A detailed procedure involves refluxing hydroxylamine derivatives with α,β-unsaturated esters, followed by bromination in the presence of NBS at 0°C, achieving yields of approximately 65-78%.

- The process emphasizes controlling reaction temperature to avoid polybromination and degradation.

Data Table: Cyclization and Bromination

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Hydroxylamine + α,β-unsaturated ester | Acetic acid | Reflux | 4-6 hours | 70-80 | Ring formation |

| Bromination | NBS | DCM | 0°C | 2-3 hours | 65-78 | Selective at 3-position |

Industrial-Scale Synthesis Considerations

Method Overview

For large-scale production, the synthesis must prioritize safety, cost, and efficiency. A notable method involves brominating a dihydroisoxazole precursor with controlled addition of bromine or NBS in inert solvents, followed by esterification with ethanol.

Research Findings & Data

- Japanese patent literature describes an industrial route where potassium carbonate acts as a base, and methyl isobutyl ketone as solvent, with bromination carried out at controlled temperatures (around 0°C to 20°C).

- The process emphasizes mild conditions, high yield, and safety, avoiding hazardous reagents like elemental bromine directly.

Data Table: Industrial Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromide source (e.g., NBS) | Methyl isobutyl ketone | 0-20°C | 3-8 hours | 80-90 | Mild, safe conditions |

| Esterification | Ethanol | - | Room temp | 12-24 hours | 70-85 | Efficient scale-up |

Summary of Research Findings

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the isoxazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while reduction reactions can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as liquid crystals.

Mecanismo De Acción

The mechanism of action of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key analogues of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate include:

Structural Insights :

- Bromine Position: The target compound’s bromine at position 3 contrasts with ethyl 5-bromo-4-methylisoxazole-3-carboxylate (Br at position 5), altering electronic effects and reactivity.

- Aryl vs.

Key Observations :

- Oxidizing Agents : Chloramine-T and Oxone/NaCl are both effective for nitrile oxide generation, but Oxone systems offer milder conditions and higher functional group tolerance .

- Substituent Effects : Bulky aryl groups reduce cycloaddition efficiency compared to smaller alkyl substituents (e.g., methyl) .

Physicochemical Properties

Actividad Biológica

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of this compound

This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The bromine substitution at the 3-position and the carboxylate group at the 5-position contribute to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Its mechanism involves the inhibition of human transglutaminase 2 (TG2), an enzyme associated with various cancer progression pathways. Inhibition of TG2 has been linked to reduced proliferation in cancer cell lines, suggesting potential applications in oncology.

Case Study:

A study demonstrated that derivatives of this compound showed potent antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to modify key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) further supports its role as a potential anticancer agent.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in treating infections.

Comparison Table of Biological Activities:

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of TG2 and GAPDH | Significant antiproliferative effects in cancer cells |

| Antimicrobial | Disruption of microbial cell membranes | Effective against multiple bacterial strains |

| Enzyme Inhibition | Covalent modification of metabolic enzymes | Alters enzymatic activity leading to apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound covalently modifies enzymes such as TG2 and GAPDH, leading to altered metabolic pathways that can induce apoptosis in cancer cells.

- Membrane Disruption : In antimicrobial applications, it appears to disrupt the integrity of microbial cell membranes, leading to cell death.

- Antiproliferative Effects : By inhibiting key enzymes involved in cellular metabolism, the compound can effectively reduce cell growth and proliferation in various cancer types.

Research Findings

Several studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities. For instance:

- A systematic modification study revealed that variations in substituents significantly influenced the anticancer efficacy and selectivity against different cancer types.

- Another study highlighted the compound's potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A prevalent synthetic route involves bromination of precursor dihydroisoxazole derivatives using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (369 K for 1 hour). For example, ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate was brominated to yield the target compound, followed by neutralization with sodium bicarbonate and purification via silica-gel chromatography and recrystallization from acetone . Optimization may include adjusting stoichiometric ratios (e.g., 1.3 eq. coupling agents like EDCI·HCl and HOBt for amidation steps) or solvent selection to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals distinct signals for ethyl groups (δ 1.15 ppm, triplet) and pyrazole protons (δ 3.29–5.20 ppm), with splitting patterns confirming stereochemistry .

- GC-MS : Analysis identifies molecular ion peaks (e.g., m/z 190.04 for the parent ion) and fragmentation patterns (e.g., loss of propenyl groups at m/z 149.9) .

- X-ray Crystallography : SHELX software refines anisotropic displacement parameters and hydrogen bonding networks. WinGX integrates data processing, structure solution, and visualization, enabling precise bond-length/angle measurements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use flame-retardant antistatic clothing, nitrile gloves (inspected for integrity), and fume hoods to minimize exposure. Avoid skin contact via proper glove removal techniques. In case of spills, neutralize with sodium bicarbonate and collect waste in accordance with hazardous material regulations .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : SHELXL refines twinned or high-resolution data by adjusting occupancy factors and thermal parameters. For example, hydrogen atoms are placed geometrically (C–H = 0.93–0.98 Å) and refined using riding models (Uiso = 1.2–1.5×Ueq of parent atoms). WinGX’s ORTEP interface visualizes anisotropic displacement ellipsoids to validate molecular geometry .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R2<sup>2</sup>(8) rings formed via N–H···O interactions. These patterns dictate crystal packing and stability, which can be computationally modeled using Mercury or CrystalExplorer to predict solubility and reactivity .

Q. What strategies are employed in structure-activity relationship (SAR) studies for herbicidal applications of this compound?

- Methodological Answer : Bioassays evaluate herbicidal efficacy under varying conditions (e.g., temperature, light, simulated rainfall). For instance, ethyl 3-(2-chloro-4-fluoro-phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate derivatives are tested as protoporphyrinogen oxidase (PPO) inhibitors. SAR optimization involves modifying substituents (e.g., trifluoromethyl groups) to enhance binding to active sites .

Q. How can discrepancies between spectral data and crystallographic results be reconciled during structural elucidation?

- Methodological Answer : Cross-validate NMR/GC-MS data with X-ray parameters. For example, if NMR suggests a planar conformation but crystallography reveals puckering, density functional theory (DFT) calculations (e.g., Gaussian) can assess energy barriers for conformational changes. SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting in low-resolution datasets .

Q. What mechanistic insights guide the design of coupling reactions involving this compound?

- Methodological Answer : Carbodiimide-mediated coupling (e.g., EDCI·HCl/HOBt) activates carboxyl groups for amide bond formation. Kinetic studies (e.g., <sup>13</sup>C NMR monitoring) reveal intermediates, while solvent polarity (DMF vs. ethyl acetate) influences reaction rates. TFA-mediated deprotection of tert-butyl groups proceeds via acid-catalyzed cleavage, requiring pH-controlled workup to isolate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.